
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as Methylene Blue, and it has been used in various fields such as medicine, biology, and chemistry.
科学研究应用
Methylene Blue has been used in various scientific research applications. It has been used as a stain in histology and cytology, where it is used to differentiate cells and tissues. It has also been used in microbiology to identify bacteria and fungi. Furthermore, Methylene Blue has been used in the treatment of various medical conditions, including malaria, methemoglobinemia, and cyanide poisoning.
作用机制
Methylene Blue works by inhibiting the activity of enzymes involved in the electron transport chain. It also acts as an electron acceptor and reduces the production of reactive oxygen species. Furthermore, Methylene Blue has been shown to increase the production of ATP in cells, which is essential for cellular metabolism.
Biochemical and Physiological Effects:
Methylene Blue has various biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide. It has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Furthermore, Methylene Blue has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress.
实验室实验的优点和局限性
Methylene Blue has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, Methylene Blue has some limitations. It can interfere with certain assays and can have non-specific effects on cells and tissues.
未来方向
There are several future directions for Methylene Blue research. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Methylene Blue in medicine and biology. Furthermore, there is a need for more research on the mechanism of action of Methylene Blue and its effects on cellular metabolism.
Conclusion:
In conclusion, Methylene Blue is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields such as medicine, biology, and chemistry. This paper has provided a comprehensive overview of Methylene Blue, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Methylene Blue is a versatile compound that has the potential to be used in various applications, and further research is needed to fully understand its properties and potential.
合成方法
Methylene Blue can be synthesized through various methods, including the reduction of methylene green, which involves the use of sodium hydrosulfite as a reducing agent. Another method involves the reaction of N,N-dimethylethylenediamine with phenothiazine in the presence of iodine. The resulting product is then treated with formaldehyde to yield Methylene Blue.
属性
CAS 编号 |
102571-28-8 |
|---|---|
产品名称 |
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide |
分子式 |
C18H23IN2OS |
分子量 |
442.4 g/mol |
IUPAC 名称 |
2-hydroxyethyl-dimethyl-(2-phenothiazin-10-ylethyl)azanium;iodide |
InChI |
InChI=1S/C18H23N2OS.HI/c1-20(2,13-14-21)12-11-19-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)19;/h3-10,21H,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
IMRPLALOWVCIRL-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCO.[I-] |
规范 SMILES |
C[N+](C)(CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCO.[I-] |
同义词 |
2-hydroxyethyl-dimethyl-(2-phenothiazin-10-ylethyl)azanium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








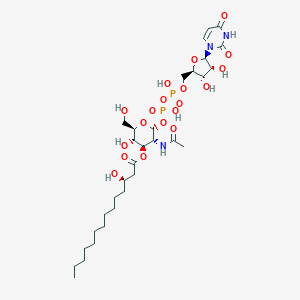

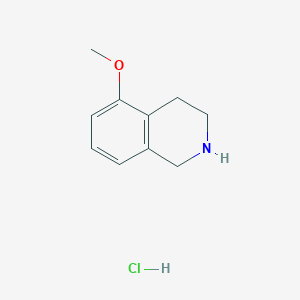
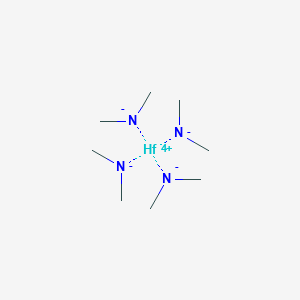
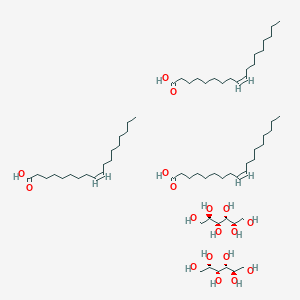
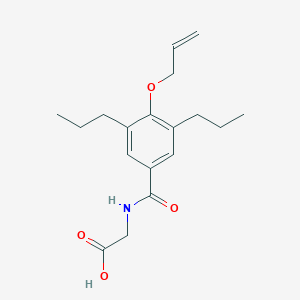
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)

